An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione: Synthesis and Properties
An In-depth Technical Guide to 1,8-Diazacyclotetradecane-2,7-dione: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,8-Diazacyclotetradecane-2,7-dione, a cyclic diamide (B1670390) of significant interest in polymer chemistry and materials science. The document details its physicochemical properties, synthesis, and characterization. This guide serves as a core resource for researchers and professionals engaged in the study and application of this macrocycle.
Introduction
1,8-Diazacyclotetradecane-2,7-dione, with the molecular formula C₁₂H₂₂N₂O₂, is a 14-membered macrocyclic compound containing two amide functional groups.[1] It is notably recognized as a cyclic by-product in the industrial synthesis of Nylon 66, which is produced from the condensation reaction of adipic acid and hexamethylenediamine (B150038).[1][2] While historically considered a waste product, there is growing interest in its potential applications in polymer chemistry.
It is crucial to distinguish 1,8-Diazacyclotetradecane-2,7-dione from its isomer, 1,8-Diazacyclotetradecane-2,9-dione. The latter is formed from the cyclization of 6-aminocaproic acid and exhibits different physical properties, including a distinct melting point. This guide will focus exclusively on the 2,7-dione isomer.
Physicochemical Properties
A summary of the key physicochemical properties of 1,8-Diazacyclotetradecane-2,7-dione is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [1][2][3] |
| Molecular Weight | 226.32 g/mol | [1][2][3] |
| CAS Number | 4266-66-4 | [3] |
| Melting Point | 263 °C | [2][4] |
| Boiling Point (Predicted) | 497.8 ± 38.0 °C | [4] |
| Density (Predicted) | 0.969 ± 0.06 g/cm³ | [4] |
| Solubility | DMSO (Sparingly, Heated), Methanol (Slightly) | [4] |
| Storage Temperature | -20°C, under inert atmosphere | [4] |
Synthesis
The primary route for the synthesis of 1,8-Diazacyclotetradecane-2,7-dione is the condensation reaction between adipic acid and hexamethylenediamine.[1] While this reaction is the basis for the industrial production of Nylon 66, specific conditions can favor the formation of the cyclic diamide.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 1,8-Diazacyclotetradecane-2,7-dione.
Caption: General Synthesis Workflow for 1,8-Diazacyclotetradecane-2,7-dione.
Representative Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1,8-Diazacyclotetradecane-2,7-dione, based on general methods for the synthesis of diamides from dicarboxylic acids and diamines.[5]
Materials:
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Adipic Acid
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Hexamethylenediamine
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o-xylene (B151617) (solvent)
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Niobium(V) oxide (Nb₂O₅) (catalyst)
Procedure:
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In a round-bottom flask, combine adipic acid and hexamethylenediamine in a 1:1 molar ratio.
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Add the catalyst, Nb₂O₅ (e.g., 50 mg per mmol of dicarboxylic acid).
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Add o-xylene (e.g., 4 mL per mmol of dicarboxylic acid) to the flask.
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The reaction mixture is heated to the reflux temperature of o-xylene with continuous stirring.
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The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled, and the product is separated from the catalyst by centrifugation.
-
The crude product is then purified by recrystallization from a suitable solvent.
Characterization
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the methylene (B1212753) protons of the adipic acid and hexamethylenediamine moieties. |
| ¹³C NMR | A signal for the carbonyl carbon of the amide groups, along with signals for the methylene carbons. A ¹³C NMR spectrum is available on PubChem.[3] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching and C=O stretching of the amide groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (226.32 g/mol ). Predicted collision cross-section data is available.[6] |
| Elemental Analysis | The calculated elemental composition should match the experimental values for C, H, N, and O. |
Characterization Workflow
The logical flow for the characterization of the synthesized product is depicted below.
Caption: Characterization Workflow for 1,8-Diazacyclotetradecane-2,7-dione.
Properties and Applications
Thermal Properties
Thermogravimetric analysis has shown that the thermal decomposition of 1,8-Diazacyclotetradecane-2,7-dione begins at temperatures above 249°C.[1] The initial mass loss is attributed to the cleavage of the carbon-nitrogen bonds adjacent to the carbonyl groups.
Applications
1,8-Diazacyclotetradecane-2,7-dione has been identified as a polymer additive in textile fibers.[1] It is also utilized in the pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) method for the detection of microplastics in environmental samples, such as aquatic shellfish.[1]
Safety and Handling
Specific safety information for 1,8-Diazacyclotetradecane-2,7-dione is limited. However, as a diamide, it may cause skin and eye irritation.[1][3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.
Conclusion
1,8-Diazacyclotetradecane-2,7-dione is a macrocyclic compound with well-defined physicochemical properties and established synthetic routes. While it originates as a by-product of Nylon 66 production, its unique structure may offer opportunities for applications in materials science. This guide provides a foundational understanding for researchers interested in exploring the synthesis and properties of this intriguing molecule. Further research into its potential applications is warranted.
References
- 1. Buy 1,8-Diazacyclotetradecane-2,7-dione | 4266-66-4 [smolecule.com]
- 2. 1.8-Diazacyclotetradecane-2,7-dione | 4266-66-4 | FD36374 [biosynth.com]
- 3. 1,8-Diazacyclotetradecane-2,7-dione | C12H22N2O2 | CID 283592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,8-Diazacyclotetradecane-2,7-dione CAS#: 4266-66-4 [m.chemicalbook.com]
- 5. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 1,8-diazacyclotetradecane-2,7-dione (C12H22N2O2) [pubchemlite.lcsb.uni.lu]
